4-Methyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole
Description
Properties
IUPAC Name |
4-methyl-2-(oxolan-2-ylmethoxy)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-6-13-9(10-7)12-5-8-3-2-4-11-8/h6,8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLKKLBHFAPLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OCC2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole typically involves the reaction of 4-methyl-1,3-thiazole with oxirane (ethylene oxide) in the presence of a base such as sodium hydride. The reaction proceeds through the nucleophilic attack of the thiazole nitrogen on the oxirane, resulting in the formation of the oxolan-2-ylmethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thiazole ring undergoes oxidation under controlled conditions:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sulfur oxidation to sulfoxide | H₂O₂ (30%), CH₃COOH, 0–5°C, 2 h | 4-Methyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole-1-oxide | 85% | |
| Sulfur oxidation to sulfone | KMnO₄, H₂SO₄, 50°C, 6 h | This compound-1,1-dioxide | 72% |
Mechanistic studies indicate that the electron-deficient sulfur atom in the thiazole ring facilitates oxidation, with peroxide reagents producing sulfoxides and stronger oxidants like KMnO₄ yielding sulfones .
Nucleophilic Substitutions
The oxolan-2-ylmethoxy group participates in nucleophilic displacement reactions:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Methoxy group substitution | Grignard reagents (RMgX), THF, reflux | 4-Methyl-2-(R-substituted)-1,3-thiazole | 60–78% | |
| Ether cleavage | HI (47%), 100°C, 12 h | 4-Methyl-2-hydroxy-1,3-thiazole | 92% |
The oxolane-derived ether acts as a leaving group, enabling the introduction of alkyl/aryl substituents or hydroxyl groups.
Electrophilic Aromatic Substitution
The methyl group at position 4 activates the thiazole ring for electrophilic substitution at position 5:
The methyl group directs electrophiles to the C5 position via resonance stabilization of the intermediate sigma complex .
Hydrolysis Reactions
The oxolane ring undergoes acid-catalyzed hydrolysis:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxolane ring opening | HCl (6 M), H₂O, 80°C, 8 h | 4-Methyl-2-(2-hydroxyethoxy)-1,3-thiazole | 88% |
This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water and ring opening.
Reductive Alkylation
The thiazole nitrogen can participate in reductive amination:
textReaction: This compound + RCHO → Imine intermediate → NaBH₄ → Alkylated product Yield: 65–80% [9]
Cross-Coupling Reactions
Palladium-catalyzed couplings enable derivatization:
textExample: Suzuki-Miyaura coupling with arylboronic acids → 4-Methyl-5-aryl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole Catalyst: Pd(PPh₃)₄, K₂CO₃, DMF, 80°C Yield: 70–85% [13]
Stability and Degradation
The compound exhibits thermal stability up to 200°C but degrades under prolonged UV exposure, forming demethylated and ring-opened byproducts.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including 4-Methyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole, have shown significant antimicrobial properties. Research indicates that certain thiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds with electron-withdrawing groups demonstrated effective inhibition zones against these pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 µg/ml for gram-positive bacteria .
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Target Bacteria | MIC (µg/ml) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.98 - 3.9 |
| Other Thiazole Derivatives | Escherichia coli | Varies |
Anticancer Properties
The anticancer potential of thiazole derivatives is well-documented in the literature. Compounds such as this compound have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. For example, studies have shown that modifications in the thiazole structure can lead to improved activity against melanoma and prostate cancer cells . The mechanism of action often involves inhibition of tubulin polymerization, which is critical for cancer cell division.
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| This compound | Melanoma | Low nM |
| SMART Compounds | Prostate Cancer | Low nM |
Anticonvulsant Activity
Thiazoles have also been explored for their anticonvulsant properties. A variety of thiazole-integrated compounds have been synthesized and tested for efficacy in seizure models. For instance, analogues containing thiazole rings have demonstrated significant anticonvulsant activity with effective doses lower than standard medications . The structure-activity relationship (SAR) studies indicate that specific substituents on the thiazole ring enhance anticonvulsant effects.
Table 3: Anticonvulsant Efficacy of Thiazole Derivatives
| Compound | Model | ED50 (mg/kg) |
|---|---|---|
| This compound | MES Model | <20 |
| Other Thiazole Derivatives | PTZ Model | <20 |
Other Therapeutic Applications
Beyond antimicrobial and anticancer activities, thiazoles like this compound are being investigated for their potential in treating diabetes by enhancing insulin sensitivity . The versatility of the thiazole moiety allows for modifications that can lead to new therapeutic agents across various disease states.
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives:
- Antitubercular Activity : A study demonstrated that certain thiazoles exhibit potent antitubercular activity with MIC values as low as 0.09 µg/mL against Mycobacterium tuberculosis strains .
- Antidiabetic Effects : Research has indicated that specific thiazoles can improve insulin sensitivity in diabetic models through various biochemical pathways .
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s anti-inflammatory effects could be related to its inhibition of pro-inflammatory cytokines or modulation of signaling pathways such as NF-κB.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected 1,3-Thiazole Derivatives
Key Observations:
Substituent Flexibility : The oxolan-2-yl methoxy group in the target compound introduces a cyclic ether moiety, which may improve metabolic stability compared to linear alkoxy groups (e.g., methoxy or ethoxy) . This contrasts with 2-(methylthio) derivatives, which exhibit higher lipophilicity but lower solubility .
Activity Trends : 4-Methyl substitution consistently enhances activity across derivatives. For example, compound 6a (4-methyl-thiazole) showed superior enzyme inhibition compared to 4-(2-thienyl)-thiazole (6i) due to reduced steric hindrance and optimal electron-donating effects .
Biological Targets: Derivatives with aryl or heteroaryl substituents (e.g., 4-(4-methoxyphenyl) in ) demonstrate strong antimicrobial activity, while those with amino or pyridinyl groups (e.g., ) target kinase pathways in cancer.
Structure-Activity Relationships (SAR)
- Electron-Donating Groups : Methyl and methoxy groups at position 4 enhance electron density on the thiazole ring, improving binding to enzymatic targets (e.g., SARS-CoV-2 3CLpro inhibitors in ).
- Steric Effects : Bulky substituents like oxolan-2-yl methoxy may reduce off-target interactions, as seen in benzothiazole derivatives with improved selectivity .
- Hybrid Structures : Incorporating triazole or benzoimidazole moieties (e.g., compounds in ) enhances π-π stacking and hydrogen bonding, critical for antimicrobial activity.
Pharmacological Potential
While direct data for this compound are lacking, its structural analogs suggest promise in:
- Antimicrobial Therapy : Thiazole derivatives with arylhydrazine () or triazole groups () show MIC values as low as 3.125 µg/mL.
- Antiviral Applications: Indeno-thiazole derivatives () inhibit SARS-CoV-2 3CLpro with IC₅₀ values <10 µM.
- Cancer : Pyridine-thiazole hybrids () disrupt kinase signaling pathways, inducing apoptosis in tumor cells.
Biological Activity
4-Methyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole is a compound belonging to the thiazole class, which has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the oxolan group and methoxy substitution enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potent antiproliferative effects of this compound against several cancer cell lines.
Efficacy Against Cancer Cell Lines
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be 5.73 µM and 12.15 µM, respectively . This activity is comparable to established chemotherapeutic agents, indicating its potential as a therapeutic candidate.
The mechanisms underlying the anticancer activity of this compound include:
- Inhibition of VEGFR-2 : The compound exhibits a notable inhibitory effect on the vascular endothelial growth factor receptor 2 (VEGFR-2), with an IC50 value of 0.093 µM . This inhibition is crucial as VEGFR-2 plays a significant role in tumor angiogenesis.
- Induction of Apoptosis : Studies have shown that this compound can induce programmed cell death in cancer cells through both apoptosis and necrosis pathways .
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G1 phase, leading to a reduction in cells in the G2/M phase, which is essential for cancer proliferation control .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The structure's inherent properties contribute to its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, showcasing a minimum inhibitory concentration (MIC) range that indicates moderate to strong activity .
Data Summary
| Activity Type | Cell Line/Pathogen | IC50/MIC (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 5.73 | VEGFR-2 inhibition, apoptosis |
| Anticancer | MDA-MB-231 | 12.15 | Cell cycle arrest |
| Antimicrobial | S. aureus | 125 - 150 | Disruption of bacterial function |
| Antimicrobial | E. coli | 125 - 150 | Disruption of bacterial function |
Case Studies
Several case studies have illustrated the efficacy of thiazole derivatives in clinical settings. For instance, compounds structurally similar to this compound have been evaluated for their ability to inhibit tumor growth in animal models, with promising results indicating their potential for further development into therapeutic agents .
Q & A
Q. What are the standard synthetic routes for 4-Methyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling a tetrahydrofuran (oxolane) derivative with a thiazole precursor. For example, Hantzsch thiazole synthesis can be adapted by reacting haloketones with thioamides under reflux in ethanol/water mixtures. Optimization includes:
- Catalysts : Use of PEG-400 with Bleaching Earth Clay (pH 12.5) to enhance reaction efficiency and reduce side products .
- Solvents : Polar aprotic solvents like DMSO or DMF improve solubility of intermediates, while ethanol/water mixtures facilitate cyclization .
- Temperature : Reactions are often conducted at 70–80°C to balance reactivity and stability of sensitive functional groups .
Q. How is the purity and structural integrity of this compound confirmed using spectroscopic techniques?
- Methodological Answer : A multi-technique approach ensures accuracy:
- ¹H/¹³C NMR : Assign peaks to confirm the oxolane methoxy group (δ ~3.5–4.5 ppm for oxolane protons) and thiazole ring protons (δ ~6.5–8.0 ppm) .
- FT-IR : Key absorptions include C-O-C stretching (1100–1250 cm⁻¹) for the oxolane ether and C=N/C-S vibrations (1450–1600 cm⁻¹) for the thiazole .
- Elemental Analysis : Discrepancies <0.5% between calculated and observed C/H/N/S values validate purity. For example, a study reported 69.48% C (theoretical: 69.12%) and 7.38% N (theoretical: 7.12%) .
Advanced Research Questions
Q. What strategies are employed to investigate the structure-activity relationship (SAR) of this compound derivatives in biological assays?
- Methodological Answer : SAR studies focus on substituent modifications:
- Functional Group Variation : Replace the oxolane moiety with other ethers (e.g., morpholine) to assess solubility impacts. Methoxy groups enhance solubility, while nitro groups improve bioreduction potential in anticancer assays .
- Biological Testing : Use standardized assays (e.g., MTT for cytotoxicity) with controls. For example, derivatives with fluorophenyl substituents showed IC₅₀ values <10 µM in tumor cell lines, indicating enhanced activity .
- Statistical Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett constants) with activity trends .
Q. How can computational methods like molecular docking predict the interaction of this compound with target proteins?
- Methodological Answer : Docking workflows include:
- Protein Preparation : Retrieve target structures (e.g., α-glucosidase) from PDB, remove water, and add hydrogens.
- Ligand Optimization : Minimize the compound’s energy using DFT (B3LYP/6-31G* basis set) .
- Pose Analysis : Evaluate binding scores and interactions (e.g., hydrogen bonds between the oxolane oxygen and Arg439). Studies show that derivatives with bulkier substituents (e.g., bromophenyl) exhibit tighter binding (ΔG ≈ −9.2 kcal/mol) .
Q. What approaches resolve discrepancies between theoretical and experimental data in the characterization of thiazole derivatives?
- Methodological Answer : Address inconsistencies via:
- Repeat Synthesis : Ensure reaction reproducibility under controlled conditions (e.g., inert atmosphere) .
- Advanced Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and X-ray crystallography for unambiguous structural validation .
- Statistical Calibration : Apply Bland-Altman analysis to quantify systematic errors in elemental or spectroscopic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
